1-Bromo-2-(2-methylpropoxy)cyclohexane
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Overview
Description
1-Bromo-2-(2-methylpropoxy)cyclohexane is an organic compound with the molecular formula C10H19BrO. It consists of a cyclohexane ring substituted with a bromine atom and a 2-methylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-methylpropoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-(2-methylpropoxy)cyclohexane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-methylpropoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-(2-methylpropoxy)cyclohexene.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or primary amines (RNH2) in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetone.
Major Products Formed
Substitution: Formation of substituted cyclohexane derivatives, such as 2-(2-methylpropoxy)cyclohexanol or 2-(2-methylpropoxy)cyclohexylamine.
Elimination: Formation of alkenes like 2-(2-methylpropoxy)cyclohexene.
Oxidation: Formation of hydroxylated or carbonylated derivatives, such as 2-(2-methylpropoxy)cyclohexanol or 2-(2-methylpropoxy)cyclohexanone.
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications. Researchers can explore its pharmacological properties and potential as a drug candidate.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of an alkene via an E2 elimination mechanism. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Bromo-2-(2-methylpropoxy)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-propylcyclohexane: This compound has a similar structure but with a propyl group instead of a 2-methylpropoxy group. The presence of different substituents can affect the reactivity and properties of the compound.
1-Bromo-2-methoxycyclohexane: This compound has a methoxy group instead of a 2-methylpropoxy group. The smaller size of the methoxy group can influence the steric and electronic effects on the cyclohexane ring.
1-Bromo-2-chlorocyclohexane: This compound has a chlorine atom instead of a 2-methylpropoxy group. The presence of a halogen atom can significantly impact the compound’s reactivity and chemical behavior.
The uniqueness of this compound lies in the presence of the 2-methylpropoxy group, which introduces specific steric and electronic effects that can influence its reactivity and applications.
Biological Activity
1-Bromo-2-(2-methylpropoxy)cyclohexane, with the CAS number 1647-26-3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the molecular formula C8H15Br and a molecular weight of 191.11 g/mol. The compound features a cyclohexane ring substituted with a bromine atom and a 2-methylpropoxy group. Its structure can be represented as follows:
Physical Properties
- Boiling Point : Not available
- Solubility : Soluble in organic solvents with varying solubility reported (0.0658 mg/ml to 0.2 mg/ml) .
- Log P (octanol-water partition coefficient) : Ranges from 2.68 to 4.08, indicating moderate lipophilicity .
Biological Activity
The biological activity of this compound is primarily assessed through its interaction with biological systems, including its pharmacokinetic properties and potential therapeutic effects.
Pharmacokinetics
- Absorption : The compound exhibits low gastrointestinal absorption, which may limit its bioavailability .
- Blood-Brain Barrier (BBB) Penetration : It is classified as a BBB permeant, suggesting potential central nervous system effects .
- Metabolism : It is not a substrate or inhibitor for major cytochrome P450 enzymes (CYPs), indicating minimal metabolic interference in the liver .
Biological Effects
Research indicates that halogenated compounds like this compound can exhibit various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity :
Studies have shown that brominated compounds can possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against bacterial strains, suggesting that this compound may also exhibit such activity.
Anticancer Potential :
Halogenated cycloalkanes have been explored for their anticancer properties. Research on related compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
Study on Antimicrobial Properties
A study investigating the antimicrobial effects of various brominated compounds found that certain derivatives were effective against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of these compounds .
Properties
Molecular Formula |
C10H19BrO |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
LYMASTGKGPKOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCC1Br |
Origin of Product |
United States |
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